5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is known to disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
- 2-(4-Methylphenyl)-5-mercapto-1,3,4-thiadiazole
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c12-10-13-14-11(19-10)18-7-1-2-8-3-5-9(6-4-8)15(16)17/h1-6H,7H2,(H2,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAHFBMTCPLND-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCSC2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CSC2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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